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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of MI-389, a small

molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, for the treatment of

acute myeloid leukemia (AML). This document details the molecular basis of MI-389's

mechanism of action, summarizes key preclinical data, and outlines the experimental protocols

used to validate its therapeutic potential.

Introduction to the Menin-MLL Interaction as a
Therapeutic Target in AML
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of

abnormal myeloid cells in the bone marrow and blood.[1][2][3] A significant subset of AML

cases, particularly those with rearrangements of the MLL gene (now officially known as

KMT2A), have a very poor prognosis.[4][5] The oncogenic activity of MLL fusion proteins is

critically dependent on their interaction with the protein menin, encoded by the MEN1 gene.[4]

[6][7] Menin acts as a scaffold protein, and its binding to the N-terminus of MLL is essential for

the recruitment of the MLL fusion protein complex to chromatin. This leads to the aberrant

expression of downstream target genes, such as HOXA9, HOXA10, and MEIS1, which are
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crucial for leukemogenesis.[4][5][7][8] The disruption of the menin-MLL interaction has

therefore emerged as a promising therapeutic strategy for MLL-rearranged AML.[4][5]

MI-389 is a potent and specific small molecule inhibitor designed to block the menin-MLL

interaction.[8] By binding to menin, MI-389 prevents its association with MLL fusion proteins,

thereby inhibiting their oncogenic function.[4][8] This guide will explore the preclinical evidence

that validates the menin-MLL interaction as a therapeutic target in AML using MI-389 and its

analogs as tool compounds.

Mechanism of Action of MI-389
MI-389 and its analogs function by directly binding to menin and disrupting its interaction with

MLL fusion proteins. This targeted inhibition leads to the downregulation of key leukemogenic

genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][8]

Signaling Pathway
The core mechanism of MI-389 action is the disruption of the menin-MLL1 fusion protein

complex, which is essential for the transcription of pro-leukemic genes. The following diagram

illustrates this signaling pathway.
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Caption: Mechanism of action of MI-389 in MLL-rearranged AML.
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MI-389 and

related menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors in AML
Cell Lines

Compound Cell Line MLL Fusion Assay Type IC50 / EC50 Reference

MI-389 MOLM-13 MLL-AF9
Colony

Formation
~2 µM [8]

MI-503 MV4;11 MLL-AF4 Proliferation < 1 µM [8]

MI-503 MOLM-13 MLL-AF9 Proliferation < 1 µM [8]

MI-463

MLL-

rearranged

cells

MLL fusions Proliferation
Sub-

micromolar
[9]

MI-503

MLL-

rearranged

cells

MLL fusions Proliferation
Sub-

micromolar
[9]

M-89 MV-4-11 MLL-AF4 Proliferation 25 nM [6]

M-89 MOLM-13 MLL-AF9 Proliferation 54 nM [6]

M-1121 MOLM-13 MLL-AF9 Proliferation 51.5 nM [6]

M-1121 MV-4-11 MLL-AF4 Proliferation 10.3 nM [6]

VTP50469 MOLM13 MLL-AF9 Proliferation < 10 nM [5]

VTP50469 RS4;11 MLL-AF4 Proliferation < 10 nM [5]

MI-3454

MLL-

rearranged

patient

samples

MLL fusions
Colony

Formation
3-12 nM [10]
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Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in
Mouse Models of AML

Compound
Mouse
Model

AML Type Treatment Outcome Reference

MI-463

MLL-AF9

leukemia

model

MLL-

rearranged

AML

Oral

administratio

n

70% increase

in median

survival

[9]

MI-503

MLL-AF9

leukemia

model

MLL-

rearranged

AML

Oral

administratio

n

45% increase

in median

survival

[9]

VTP50469
PDX model

(MLL-r AML)

MLL-

rearranged

AML

Oral

administratio

n

Dramatic

reduction in

leukemia

burden

[5]

VTP50469
PDX model

(MLL-r ALL)

MLL-

rearranged

ALL

Oral

administratio

n

Disease-free

survival >1

year in

multiple mice

[5]

MI-3454
PDX model

(MLL-r AML)

MLL-

rearranged

AML

100 mg/kg,

b.i.d., p.o.

Complete

eradication of

leukemic

cells

[11]

MI-3454

PDX model

(NPM1-

mutated

AML)

NPM1-

mutated AML

100 mg/kg,

b.i.d., p.o.

Regression

or substantial

reduction of

leukemia

[11]

Table 3: Effect of MI-389 on Gene Expression in MLL-
rearranged Leukemia Cells
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Cell Line Treatment
Downregulate
d Genes

Upregulated
Genes

Reference

MV4;11 (MLL-

AF4)
MI-389

HOXA9,

HOXA10,

MEIS1, PBX3,

FLT3, MEF2C,

BCL2, CDK6

MNDA (myeloid

differentiation

marker)

[8]

MOLM-13 (MLL-

AF9)

MI-389 (2 µM, 6

days)

HOXA9,

HOXA10,

MEIS1, PBX3,

FLT3

Not specified [8]

Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of MI-389 are provided

below.

Biochemical and Biophysical Assays
4.1.1. Fluorescence Polarization (FP) Assay

Purpose: To measure the in vitro inhibition of the menin-MLL interaction.

Protocol:

A fluorescently labeled peptide derived from MLL is incubated with purified recombinant

menin protein.

The binding of the large menin protein to the small fluorescent peptide results in a high

fluorescence polarization signal.

Test compounds (e.g., MI-389) are added to the mixture.

If the compound binds to menin and displaces the MLL peptide, the polarization signal will

decrease.
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The IC50 value is determined by measuring the concentration of the inhibitor required to

reduce the polarization signal by 50%.[8]

4.1.2. Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (Kd) of the inhibitor to menin.

Protocol:

A solution of the inhibitor (e.g., MI-389, 50 µM – 100 µM) is titrated into a solution

containing purified menin protein (5 µM – 10 µM) at a constant temperature (25 °C).[8]

The heat released or absorbed during the binding event is measured after each injection.

The resulting data are fit to a binding model to determine the dissociation constant (Kd),

stoichiometry (n), and enthalpy of binding (ΔH).

Cell-Based Assays
4.2.1. Cell Viability and Proliferation Assays

Purpose: To assess the effect of MI-389 on the growth of AML cells.

Protocol:

AML cell lines (e.g., MV4;11, MOLM-13) or primary patient samples are seeded in 96-well

plates.

Cells are treated with a range of concentrations of the inhibitor or DMSO as a control.

After a defined incubation period (e.g., 7-10 days), cell viability is measured using a

commercially available assay such as CellTiter-Glo® (Promega) which quantifies ATP

levels, or by direct cell counting using a hemocytometer and trypan blue exclusion.

The IC50 value is calculated as the concentration of the inhibitor that reduces cell viability

by 50%.

4.2.2. Colony-Forming Assay
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Purpose: To evaluate the effect of MI-389 on the clonogenic potential of leukemia cells.[11]

Protocol:

AML cells are plated in a semi-solid medium, such as methylcellulose, containing

cytokines that support colony growth.

The cells are treated with the inhibitor or DMSO.

After 7-14 days of incubation, the number and size of colonies are quantified. A significant

reduction in colony formation indicates an anti-leukemic effect.[10]

Gene Expression Analysis
4.3.1. Quantitative Real-Time PCR (qRT-PCR)

Purpose: To measure the changes in the expression of specific MLL target genes.

Protocol:

AML cells are treated with the inhibitor or DMSO for a specified duration.

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

qRT-PCR is performed using primers specific for target genes (HOXA9, MEIS1, etc.) and

a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[8]

The relative change in gene expression is calculated using the ΔΔCt method.

4.3.2. Gene Set Enrichment Analysis (GSEA)

Purpose: To determine if a predefined set of genes (e.g., MLL target genes) shows

statistically significant, concordant differences in expression between inhibitor-treated and

control cells.

Protocol:

Global gene expression profiling is performed using microarrays or RNA-sequencing on

inhibitor-treated and control cells.
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A ranked list of all genes based on their differential expression is generated.

GSEA software is used to analyze whether genes in a predefined gene set are enriched at

the top or bottom of the ranked list.[8]

In Vivo Studies
4.4.1. Patient-Derived Xenograft (PDX) Models

Purpose: To evaluate the in vivo efficacy of menin-MLL inhibitors in a clinically relevant

setting.

Protocol:

Primary leukemia cells from AML patients are transplanted into immunodeficient mice

(e.g., NSGS).[11]

Once the leukemia is established, mice are treated with the inhibitor (e.g., MI-3454 at 100

mg/kg, orally, twice daily) or a vehicle control.[11]

Leukemia burden is monitored by measuring the percentage of human CD45+ cells in the

peripheral blood, bone marrow, and spleen using flow cytometry.[11]

Survival of the mice is also monitored as a primary endpoint.

Experimental and Logical Workflows
The following diagrams illustrate the workflows for target validation and preclinical evaluation of

MI-389.
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Caption: Workflow for the target validation of MI-389 in AML.
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Caption: Preclinical experimental workflow for MI-389 evaluation.

Conclusion
The preclinical data strongly support the validation of the menin-MLL interaction as a

therapeutic target in acute myeloid leukemia, particularly in cases with MLL rearrangements or

NPM1 mutations.[10][11] The small molecule inhibitor MI-389 and its analogs have been shown

to effectively disrupt this interaction, leading to the downregulation of critical leukemogenic

genes, induction of apoptosis and differentiation, and potent anti-leukemic activity in both in

vitro and in vivo models.[8][11] These findings have paved the way for the clinical development

of menin-MLL inhibitors as a targeted therapy for this high-risk subset of AML patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. research.vu.nl [research.vu.nl]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body-img#mi-389-target-validation-in-acute-myeloid-leukemia-a-technical-guide
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#mi-389-target-validation-in-acute-myeloid-leukemia-a-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6994154/
https://www.researchgate.net/publication/338054703_Menin_inhibitor_MI-3454_induces_remission_in_MLL1-rearranged_and_NPM1-mutated_models_of_leukemia
https://www.benchchem.com/product/b10821854/docs?utm_src=pdf-body#mi-389-target-validation-in-acute-myeloid-leukemia-a-technical-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.researchgate.net/publication/338054703_Menin_inhibitor_MI-3454_induces_remission_in_MLL1-rearranged_and_NPM1-mutated_models_of_leukemia
https://www.benchchem.com/product/b10821854?utm_src=pdf-custom-synthesis#bc-rfq
https://research.vu.nl/en/publications/therapeutic-target-identification-and-drug-target-validation-for-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821854?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Studies highlight new drug targets or compounds for acute myeloid leukemia [dana-
farber.org]

3. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk-Stratification, and Management
- PubMed [pubmed.ncbi.nlm.nih.gov]

4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia -
PMC [pmc.ncbi.nlm.nih.gov]

5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in
models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for
Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

7. What are the therapeutic applications for menin inhibitors? [synapse.patsnap.com]

8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia
in vivo - PMC [pmc.ncbi.nlm.nih.gov]

9. 2minutemedicine.com [2minutemedicine.com]

10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated
models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [MI-389 Target Validation in Acute Myeloid Leukemia: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821854/docs#mi-389-target-validation-in-acute-
myeloid-leukemia-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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